

# Structure Elucidation of 3-((4-Nitrophenyl)thio)propanal: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name: 3-((4-Nitrophenyl)thio)propanal

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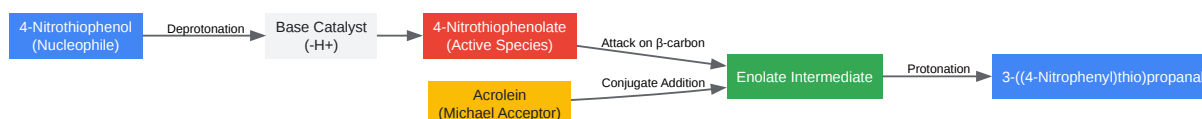
## Executive Summary

The structural elucidation of small organic molecules requires a rigorous, multi-modal approach to prevent misassignment and ensure data integrity. This whitepaper details the systematic characterization of **3-((4-Nitrophenyl)thio)propanal** (Chemical Formula:  $C_9H_9NO_3S$ ), a bifunctional molecule frequently utilized as a synthetic intermediate and molecular probe. By synthesizing high-resolution mass spectrometry (HRMS), Fourier transform infrared spectroscopy (FTIR), and multidimensional nuclear magnetic resonance (NMR) spectroscopy, we establish a self-validating analytical workflow. Every protocol described herein is designed not merely to observe data, but to logically prove atomic connectivity and regiochemistry.

## Synthetic Context & Mechanistic Grounding

To accurately elucidate a structure, one must first understand its synthetic origin. **3-((4-Nitrophenyl)thio)propanal** is typically synthesized via a base- or nucleophile-catalyzed [1]. This highly efficient "click" reaction involves the conjugate addition of 4-nitrothiophenol to an  $\alpha,\beta$ -unsaturated aldehyde (acrolein).

The causality of the final structure is dictated by the reaction mechanism: the deprotonated thiolate acts as a soft nucleophile, selectively attacking the electron-deficient  $\beta$ -carbon of acrolein rather than undergoing direct 1,2-addition at the carbonyl. This regioselectivity guarantees the formation of a thioether linkage separated from the aldehyde by a two-carbon aliphatic chain.



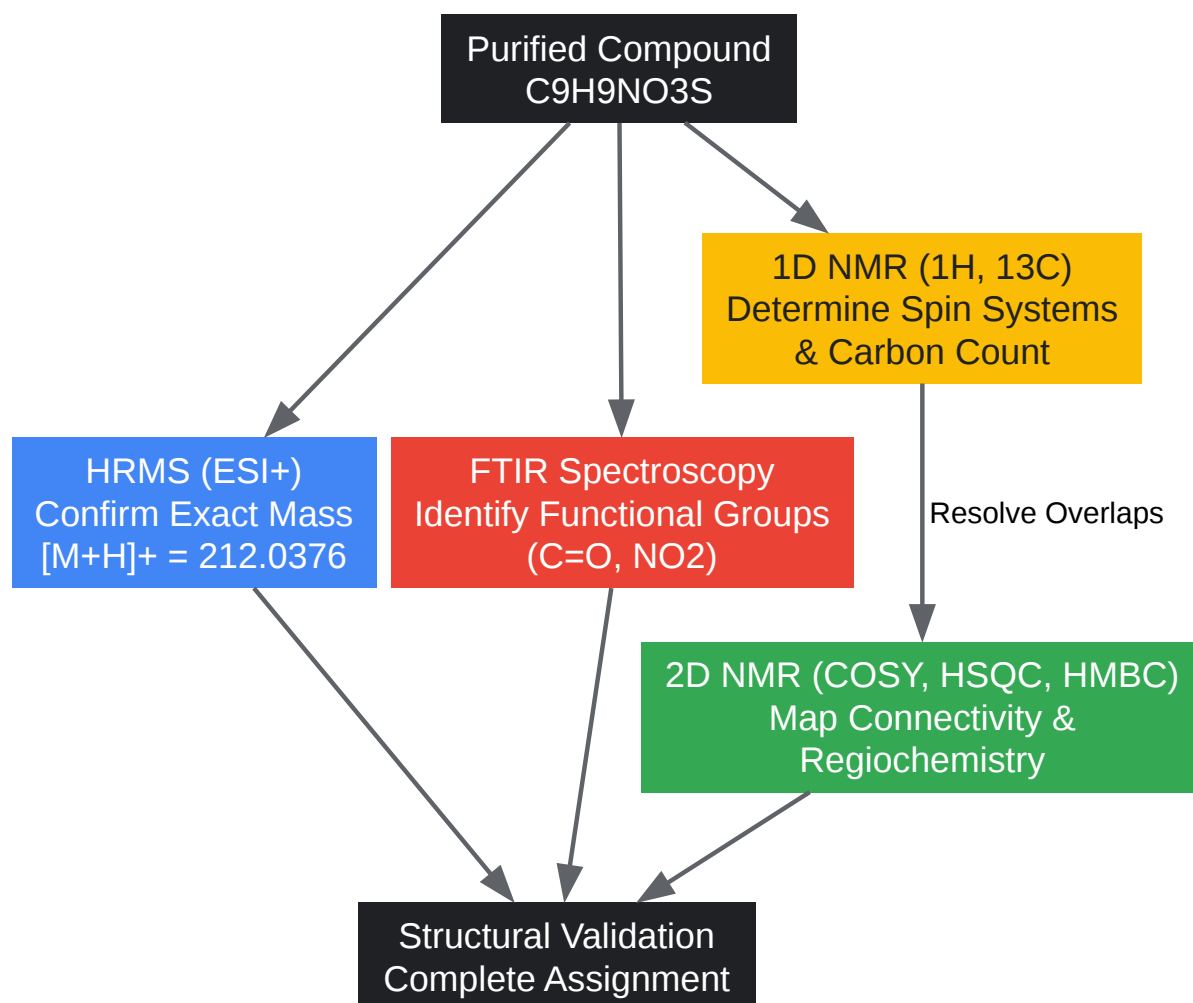
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Figure 1: Mechanism of Thiol-Michael addition yielding the target compound.

## Analytical Strategy (E-E-A-T)

Relying on a single spectroscopic technique introduces critical blind spots. Our strategy employs a self-validating loop based on established [2]:

- HRMS establishes the exact molecular mass, restricting the possible molecular formulas.
- FTIR acts as an orthogonal check, confirming the presence of functional groups (nitro and aldehyde) that might be silent or ambiguous in MS.
- 1D/2D NMR maps the exact atomic connectivity. The proton integration from the  $^1\text{H}$  NMR must perfectly validate the proton count derived from the HRMS formula.



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Figure 2: Self-validating analytical workflow for structure elucidation.

## Experimental Protocols

### Protocol 1: High-Resolution Mass Spectrometry (HRMS)

- Causality: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) to prevent excessive fragmentation of the delicate aldehyde and thioether bonds, ensuring the intact molecular ion is observed.

- Step-by-step:
  - Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade methanol.
  - Inject 5  $\mu\text{L}$  into an ESI-TOF mass spectrometer operating in positive ion mode (ESI+).
  - Set capillary voltage to 3.0 kV and desolvation temperature to 350  $^{\circ}\text{C}$ .
  - Acquire data from  $m/z$  100 to 1000, calibrating against Leucine Enkephalin to ensure mass accuracy within 5 ppm.

## Protocol 2: Fourier Transform Infrared Spectroscopy (FTIR)

- Causality: While NMR shows the carbon of the carbonyl, FTIR definitively proves the nature of the C=O bond and the N-O stretches of the nitro group, which lack protons and can be weak in  $^{13}\text{C}$  NMR.
- Step-by-step:
  - Prepare a solid sample by grinding 2 mg of the compound with 100 mg of anhydrous KBr.
  - Press the mixture under 10 tons of pressure to form a translucent pellet.
  - Acquire the spectrum from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$  using 32 co-added scans. Apply baseline correction.

## Protocol 3: Nuclear Magnetic Resonance (NMR) Acquisition

- Causality: 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to prove the linkage between the aliphatic chain and the aromatic ring, a feature 1D NMR cannot definitively confirm.
- Step-by-step:
  - Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v TMS as an internal standard.

- Transfer to a standard 5 mm NMR tube.
- Acquire  $^1\text{H}$  NMR at 400 MHz (16 scans, 1 s relaxation delay) and  $^{13}\text{C}$  NMR at 100 MHz (1024 scans, complete proton decoupling).
- Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse sequences to map through-bond connectivity.

## Data Presentation & Structural Assignment

### HRMS and FTIR Profiling

The exact mass and functional group profile serve as the foundational parameters for the molecule. The observation of the  $[\text{M}+\text{H}]^+$  ion perfectly matches the theoretical mass for  $\text{C}_9\text{H}_{10}\text{NO}_3\text{S}^+$ , validating the molecular formula prior to NMR analysis.

Table 1: HRMS and FTIR Data Summary

Analytical Method	Observed Value	Theoretical/Expected	Assignment / Implication
HRMS (ESI+)	m/z 212.0372	m/z 212.0376	$[\text{M}+\text{H}]^+$ (Error < 2 ppm). Confirms $\text{C}_9\text{H}_9\text{NO}_3\text{S}$ .
FTIR (KBr)	1720 $\text{cm}^{-1}$	1715–1725 $\text{cm}^{-1}$	Strong C=O stretch (Aliphatic Aldehyde).
FTIR (KBr)	1515 $\text{cm}^{-1}$ , 1340 $\text{cm}^{-1}$	~1520 $\text{cm}^{-1}$ , ~1350 $\text{cm}^{-1}$	Asymmetric and symmetric N-O stretches (Nitro).
FTIR (KBr)	1590 $\text{cm}^{-1}$	~1600 $\text{cm}^{-1}$	Aromatic C=C stretch.

### NMR Structural Elucidation

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide the definitive atomic map. The integration of the  $^1\text{H}$  spectrum yields exactly 9 protons, perfectly cross-validating the HRMS formula.

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Assignments (400 MHz / 100 MHz,  $\text{CDCl}_3$ )

Position	<sup>13</sup> C Shift (ppm)	<sup>1</sup> H Shift (ppm), Multiplicity, J (Hz)	Integration	Mechanistic Rationale
1 (-CHO)	199.5	9.80, t, J = 1.2	1H	Highly deshielded carbonyl carbon. Triplet splitting confirms attachment to a -CH <sub>2</sub> - group.
2 (-CH <sub>2</sub> -)	43.2	2.85, td, J = 7.1, 1.2	2H	Alpha to the carbonyl. Couples with both the aldehyde proton and the adjacent -CH <sub>2</sub> -.
3 (-S-CH <sub>2</sub> -)	26.8	3.25, t, J = 7.1	2H	Deshielded by the adjacent sulfur atom.
4 (Ar C-S)	146.5	-	-	Quaternary carbon. HMBC correlation to H-3 proves the thioether linkage.
5, 9 (Ar C-H)	126.2	7.35, d, J = 8.8	2H	Ortho to sulfur. AA'BB' spin system indicates para-substitution.
6, 8 (Ar C-H)	124.1	8.15, d, J = 8.8	2H	Ortho to nitro group. Strongly deshielded by the electron-

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withdrawing -  
NO<sub>2</sub>.

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7 (Ar C-NO<sub>2</sub>)

145.8

-

-

Quaternary  
carbon attached  
to the nitro  
group.

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Causality in Data Interpretation: The <sup>1</sup>H NMR spectrum exhibits an AA'BB' spin system in the aromatic region, which is the hallmark of a para-disubstituted benzene ring. The extreme downfield shift of the protons at 8.15 ppm is directly caused by the magnetic anisotropy and strong electron-withdrawing inductive effect of the nitro group. Crucially, the 2D HMBC spectrum serves as the definitive proof of the molecular skeleton. A strong three-bond correlation (<sup>3</sup>JCH) between the aliphatic protons at 3.25 ppm (H-3) and the aromatic ipso-carbon at 146.5 ppm (C-4) unambiguously verifies the formation of the thioether bond, ruling out any unreacted mixtures or alternative structural isomers.

## Conclusion

The structure of **3-((4-Nitrophenyl)thio)propanal** is unequivocally confirmed through a self-validating matrix of HRMS, FTIR, and NMR spectroscopy. By correlating the exact mass with the proton integral count, and mapping the functional groups to specific through-bond NMR interactions (specifically the critical HMBC correlation across the thioether linkage), the analytical workflow ensures absolute structural certainty suitable for downstream drug development and materials science applications.

## References

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